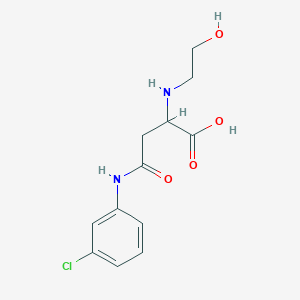
4-(3-Chloroanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chloroanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as CA-074, and it belongs to a class of compounds called protease inhibitors. Proteases are enzymes that are involved in many important biological processes, and the inhibition of these enzymes can have significant effects on cellular function.
Wissenschaftliche Forschungsanwendungen
Methionine Salvage Pathway and Apoptosis
The compound 4-Methylthio-2-oxobutanoic acid (MTOB), a derivative of 4-oxobutanoic acid, plays a significant role in the methionine salvage pathway, converting the polyamine byproduct methylthioadenosine to adenine and methionine. Research has shown that MTOB inhibits the growth of several human cell lines in a dose-dependent manner and induces apoptosis, a form of programmed cell death. This activity is particularly notable as it does not solely rely on the inhibition of ornithine decarboxylase (ODC), suggesting that MTOB activates apoptosis through other mechanisms (Tang et al., 2006).
Hemoglobin Oxygen Affinity and Clinical Applications
Another research avenue explores derivatives of 4-oxobutanoic acid in the context of modifying hemoglobin's oxygen affinity. Compounds structurally related to 4-oxobutanoic acid have been found to decrease the oxygen affinity of human hemoglobin, potentially offering clinical benefits in conditions requiring enhanced oxygen delivery, such as ischemia or stroke. This research underscores the potential of 4-oxobutanoic acid derivatives as allosteric effectors of hemoglobin, offering insights into their application in medical scenarios requiring modulation of oxygen delivery (Randad et al., 1991).
Siderophore Production and Microbial Interaction
Research into the production of siderophores by bacteria, specifically Pseudomonas, has identified compounds related to 4-oxobutanoic acid as components of novel siderophores named ornibactins. These compounds facilitate iron uptake by bacteria, playing a crucial role in microbial survival and interaction within their environments. The study of ornibactins and their precursors sheds light on the microbial utilization of 4-oxobutanoic acid derivatives, contributing to our understanding of bacterial adaptation and survival strategies (Stephan et al., 2004).
Analytical Chemistry Applications
In the realm of analytical chemistry, derivatives of 4-oxobutanoic acid have been utilized in the development of sensitive assays, such as ELISA, for detecting residues of pesticides like fenthion in fruit samples. This application highlights the versatility of 4-oxobutanoic acid derivatives in enhancing analytical methodologies for environmental and food safety monitoring (Zhang et al., 2008).
Gallic Acid Degradation and Bacterial Adaptation
The degradation of gallic acid, a major phenolic pollutant, by bacteria involves pathways that include intermediates structurally related to 4-oxobutanoic acid. Understanding these degradation pathways not only provides insights into bacterial adaptation to phenolic pollutants but also offers potential applications in bioremediation and the development of eco-friendly pollutant degradation strategies (Nogales et al., 2011).
Eigenschaften
IUPAC Name |
4-(3-chloroanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4/c13-8-2-1-3-9(6-8)15-11(17)7-10(12(18)19)14-4-5-16/h1-3,6,10,14,16H,4-5,7H2,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEKRKDIHSRVNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CC(C(=O)O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2584195.png)
![3-(4-Butoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2584197.png)
![9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline](/img/structure/B2584200.png)
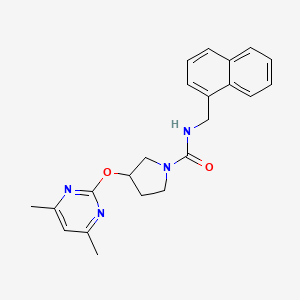
![N-[1-(2-Fluorophenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2584204.png)
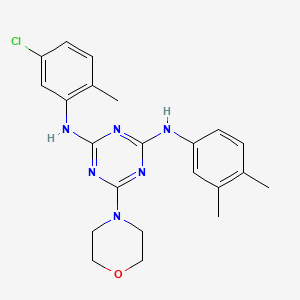
![3-Amino-1-[(1-methylimidazol-2-yl)methyl]pyridin-2-one](/img/structure/B2584206.png)
![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2584209.png)
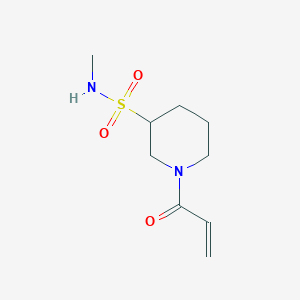
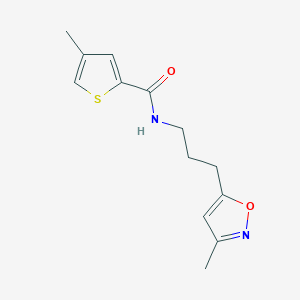

![N-Methyl-N-[2-(8-oxa-1-azaspiro[4.5]decan-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2584216.png)
![(4R,6S)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2584217.png)